molecular formula C14H18N2O4S B2621407 4-(4-(Ethylsulfonyl)benzoyl)-3-methylpiperazin-2-one CAS No. 1105061-23-1

4-(4-(Ethylsulfonyl)benzoyl)-3-methylpiperazin-2-one

Cat. No.: B2621407
CAS No.: 1105061-23-1
M. Wt: 310.37
InChI Key: DMTPHLLJGLRAGB-UHFFFAOYSA-N
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Description

4-(4-(Ethylsulfonyl)benzoyl)-3-methylpiperazin-2-one is a chemical compound with the CAS registry number 1105061-23-1 . It has a molecular formula of C14H18N2O4S and a molecular weight of 310.37 g/mol . Its structure features a 3-methylpiperazin-2-one ring linked to a benzoyl group that is substituted at the para position with an ethylsulfonyl moiety . The canonical SMILES representation for this compound is CCS(=O)(=O)c1ccc(C(=O)N2CCNC(=O)C2C)cc1 . This specific molecular architecture, incorporating both sulfonyl and carbonyl functional groups, suggests potential for interesting biochemical interactions, often making such compounds subjects of interest in medicinal chemistry and drug discovery research for screening against various biological targets. As a piperazine derivative, it may be of value in the synthesis of more complex molecules or as a scaffold in the development of pharmacologically active agents. This product is intended for research and further manufacturing applications only and is not intended for direct human use. Researchers are encouraged to consult the safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

4-(4-ethylsulfonylbenzoyl)-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-3-21(19,20)12-6-4-11(5-7-12)14(18)16-9-8-15-13(17)10(16)2/h4-7,10H,3,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTPHLLJGLRAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCNC(=O)C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Ethylsulfonyl)benzoyl)-3-methylpiperazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be added through a nucleophilic substitution reaction using ethylsulfonyl chloride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Ethylsulfonyl)benzoyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under catalytic hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Benzyl-substituted piperazine derivatives.

    Substitution: Various functionalized piperazine derivatives.

Scientific Research Applications

4-(4-(Ethylsulfonyl)benzoyl)-3-methylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-(Ethylsulfonyl)benzoyl)-3-methylpiperazin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl and benzoyl groups can enhance its binding affinity and specificity to these targets, leading to desired biological effects.

Comparison with Similar Compounds

Structural Analysis

The following table highlights structural differences and similarities between the target compound and analogs from the evidence:

Compound Name/Identifier Core Structure Key Substituents Functional Groups
Target Compound Piperazin-2-one 4-(Ethylsulfonyl)benzoyl, 3-methyl Sulfonyl, amide, ketone
4-(4-Methoxybenzoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one Piperazin-2-one 4-Methoxybenzoyl, 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] Methoxy, amide, tertiary amine
2-Butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitro-benzofuran Benzofuran Dibutylamino, nitro, propoxy-benzoyl Amine, nitro, ether
5.4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one Chromen-2-one Hydroxybenzyl-piperazine, methoxy, phenyl Phenol, ether, chromenone
1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one Pyrimidine-piperazine hybrid Chloro, triazolylphenylamino, acetyl Triazole, pyrimidine, acetyl
(S)-1-Methyl-3-phenethylpiperazin-2-one Piperazin-2-one 3-Phenethyl, 1-methyl Phenethyl, methyl, amide
Key Observations:
  • Electron Effects: The target compound’s ethylsulfonyl group contrasts with electron-donating groups (e.g., methoxy in , hydroxybenzyl in ), which may reduce solubility in nonpolar solvents but enhance binding to polar biological targets.
  • Piperazine Modifications : Unlike analogs with extended piperazine-linked substituents (e.g., phenylpiperazine in , triazolylphenyl in ), the target compound’s simplicity (3-methyl group) may improve metabolic stability.
  • Heterocyclic Diversity: Compounds like the benzofuran in and chromenone in exhibit fused aromatic systems, whereas the target compound focuses on a single substituted benzoyl-piperazinone scaffold.

Physicochemical Properties

Property Target Compound
Polarity High (sulfonyl group) Moderate (methoxy) Low (dibutylamino, benzofuran) Moderate (triazole, pyrimidine)
Solubility Likely polar solvent-soluble Moderate in organic solvents Low (hydrophobic backbone) Moderate (heterocyclic mix)
Hydrogen-Bond Capacity High (sulfonyl, amide) Moderate (amide, methoxy) Low (amine, nitro) High (triazole, pyrimidine)
Notes:
  • The chromenone derivative in includes a phenol group (pKa ~10), enabling pH-dependent solubility, a feature absent in the target compound.

Biological Activity

4-(4-(Ethylsulfonyl)benzoyl)-3-methylpiperazin-2-one, commonly referred to as ESB-MP, is a synthetic organic compound with the molecular formula C16H22N2O5S and a molecular weight of 362.42 g/mol. This compound has garnered significant interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, which include antimicrobial and anticancer properties.

Chemical Structure and Properties

The structural composition of ESB-MP features a piperazine ring integrated with an ethylsulfonyl group and a benzoyl moiety. This unique combination enhances its reactivity and biological activity. The compound typically appears as a white to off-white crystalline powder.

Synthesis and Characterization

The synthesis of ESB-MP involves several key steps:

  • Formation of the Piperazine Ring : This is achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
  • Introduction of the Benzoyl Group : This is done via Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst.
  • Addition of the Ethylsulfonyl Group : A nucleophilic substitution reaction using ethylsulfonyl chloride and a base such as triethylamine facilitates this step.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of ESB-MP against various pathogens:

  • Antibacterial Activity : ESB-MP has demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM. The compound exhibits bactericidal effects by inhibiting protein synthesis pathways and nucleic acid production .
  • Antifungal Activity : The compound has also shown moderate antifungal activity, although specific MIC values need further exploration to establish its efficacy compared to standard antifungal agents .

Anticancer Activity

ESB-MP has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is required to elucidate specific molecular targets and pathways involved in its anticancer effects.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated ESB-MP's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that ESB-MP not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections .
  • Anticancer Research : In vitro studies have shown that ESB-MP can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound for further drug development targeting cancer therapies.

The mechanism by which ESB-MP exerts its biological effects is believed to involve interaction with specific enzymes or receptors within microbial cells or cancer cells. The presence of the ethylsulfonyl and benzoyl groups likely enhances its binding affinity, leading to modulation of target activities.

Comparative Analysis

Compound NameStructureBiological ActivityMIC (μM)
ESB-MPStructureAntibacterial, Antifungal, Anticancer15.625 - 62.5
Similar Compound AStructureModerate Antibacterial31.2 - 125
Similar Compound BStructureLow Antifungal Activity>100

Current Research and Future Directions

Research on ESB-MP is ongoing, focusing on:

  • Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by ESB-MP.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.

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